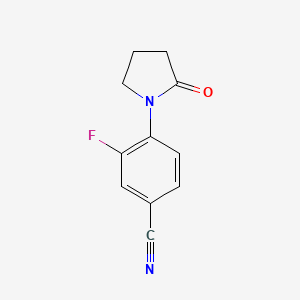

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a chemical compound that features a fluorine atom, a pyrrolidinone ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 2-oxopyrrolidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The fluorine atom or other groups in the compound can be substituted with different atoms or groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

4-(2-oxopyrrolidin-1-yl)benzonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.

3-Fluoro-4-(2-oxopyrrolidin-1-yl)methylbenzonitrile: Similar structure but with a methyl group, potentially altering its properties and applications.

Uniqueness

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of both the fluorine atom and the pyrrolidinone ring. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .

Biological Activity

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H12FN3O

Molecular Weight : 233.25 g/mol

IUPAC Name : this compound

Canonical SMILES : FC1=CC=C(C=C1)N2C(=O)CC(C2)C#N

The compound features a fluorobenzonitrile moiety linked to a pyrrolidine ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : The starting material, 2-pyrrolidinone, is reacted with appropriate reagents to introduce the oxo group.

- Benzonitrile Coupling : The synthesized pyrrolidine derivative is then coupled with 3-fluorobenzonitrile under specific conditions to yield the target compound.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway |

| A549 (lung) | 30.50 ± 5.10 | Cell cycle arrest and apoptosis |

| HeLa (cervical) | 22.15 ± 4.20 | ROS generation leading to cell death |

These findings suggest that the compound may act through multiple pathways, including the generation of reactive oxygen species (ROS) and modulation of mitochondrial function .

Antimicrobial Activity

Additionally, studies have explored the antimicrobial potential of this compound against various pathogens. In particular, it has shown effectiveness against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been suggested that this compound interacts with androgen receptors, potentially modulating their activity and influencing cancer cell growth .

- Induction of Apoptosis : The induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways and ROS generation.

Case Studies

-

Study on Breast Cancer Cells :

- Researchers evaluated the effects of the compound on MCF-7 cells, noting a significant reduction in cell viability at concentrations above 20 µM.

- Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.

- Antimicrobial Efficacy Against Pseudomonas aeruginosa :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzonitrile derivatives can be functionalized using pyrrolidinone moieties under palladium-catalyzed cross-coupling conditions. Key steps include:

- Cyano group retention : Use of anhydrous solvents (e.g., DMF) and controlled temperatures (0–5°C) to prevent hydrolysis of the nitrile group .

- Coupling optimization : Piperidine as a base in ethanol at low temperatures (0–5°C) enhances reaction efficiency, achieving yields up to 68% for analogous benzonitrile derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- FT-IR : A sharp peak near 2228 cm⁻¹ confirms the nitrile group (C≡N). Additional peaks at 1613–1598 cm⁻¹ indicate aromatic C=C stretching .

- NMR : 1H NMR in DMSO-d6 shows distinct signals for fluorine-substituted aromatic protons (δ 7.78–8.05 ppm) and pyrrolidinone protons (δ 2.5–3.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 269 for analogous compounds) and fragmentation patterns validate molecular weight and substituents .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) at 193 K resolves bond lengths (mean C–C: 0.003 Å) and torsional angles. For example, studies on related fluorinated benzonitriles reveal planar aromatic rings and non-covalent interactions (e.g., C–H···O) stabilizing the pyrrolidinone moiety . The CCP4 software suite is recommended for data processing and structure refinement .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For fluorinated benzonitriles, the nitrile group and fluorine atom often exhibit high electrophilicity .

- Molecular docking : Software like AutoDock Vina evaluates binding affinities to target proteins (e.g., xanthine oxidase). Docking scores < -7.0 kcal/mol suggest strong interactions, validated by in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., unexpected reaction pathways or binding modes)?

- Reactive descriptor analysis : Compare experimental Fukui indices (from UV-Vis/FT-IR) with DFT-predicted values to identify discrepancies in charge distribution .

- Crystallographic validation : If docking predicts a binding pose inconsistent with SC-XRD data, refine the protein-ligand model using flexible docking or molecular dynamics simulations .

Q. How does the compound’s adsorption behavior on metal surfaces influence its application in catalysis or material science?

Benzonitrile derivatives adsorb on Ag, Pd, or Fe-doped carbon surfaces via the nitrile group, forming stable coordination complexes. Surface-enhanced Raman spectroscopy (SERS) and DFT simulations reveal orientation-dependent interactions: planar adsorption maximizes π-stacking, while vertical orientation favors lone-pair interactions with metal d-orbitals .

Q. What in vitro pharmacological evaluation protocols are used to assess its therapeutic potential?

- Enzyme inhibition assays : Measure IC50 values against targets like xanthine oxidase using spectrophotometric monitoring of uric acid formation at 290 nm .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) with concentrations ranging from 1–100 μM; LC50 values < 50 μM indicate potential therapeutic utility .

Q. How are hydrolysis or metabolic stability challenges addressed during structure optimization?

- Controlled hydrolysis : Use H2O2/K2CO3 in DMSO at 10–40°C to selectively convert nitriles to amides without degrading the pyrrolidinone ring .

- Metabolic profiling : Liver microsome assays identify labile sites (e.g., fluorine substitution enhances stability compared to chloro analogs) .

Q. Methodological Notes

Properties

Molecular Formula |

C11H9FN2O |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

3-fluoro-4-(2-oxopyrrolidin-1-yl)benzonitrile |

InChI |

InChI=1S/C11H9FN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 |

InChI Key |

PTKKTMWCOFANJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.